molecular formula C19H21ClN2O3S B2601117 1-(3-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941944-77-0

1-(3-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2601117
CAS No.: 941944-77-0
M. Wt: 392.9
InChI Key: ISZZAHCJSNCJHN-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core linked to a 1-propanoyl-substituted tetrahydroquinoline moiety and a 3-chlorophenyl group. Its molecular formula is C₂₀H₂₂ClN₃O₃S, with a molecular weight of 420.92 g/mol. The structure includes a sulfonamide group (contributing to hydrogen-bonding capacity), a rigid tetrahydroquinoline ring, and a chloro-substituted aromatic system. These features influence its physicochemical properties, such as solubility, permeability, and target binding affinity .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-10-4-6-15-12-17(8-9-18(15)22)21-26(24,25)13-14-5-3-7-16(20)11-14/h3,5,7-9,11-12,21H,2,4,6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZZAHCJSNCJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline ring can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analogs Identified

Quinabactin (1-(4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide) Formula: C₂₀H₂₄N₂O₃S Molecular Weight: 372.48 g/mol Structural Differences: Replaces the 3-chlorophenyl group with a 4-methylphenyl moiety and substitutes the propanoyl group with a propyl chain.

1-(3-Chloro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide Formula: C₂₁H₂₄ClN₃O₃S (estimated) Structural Differences: Adds a methyl group at the 4-position of the chlorophenyl ring compared to the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Quinabactin 3-Chloro-4-Methylphenyl Analog (Estimated)
Molecular Weight 420.92 g/mol 372.48 g/mol ~407.0 g/mol
Rotatable Bonds ~7 (propanoyl chain, sulfonamide linkage) ~6 (shorter propyl chain) ~7
Polar Surface Area ~110 Ų (sulfonamide, propanoyl carbonyl) ~95 Ų (reduced polarity from methyl group) ~105 Ų
LogP ~3.8 (chloro increases hydrophobicity) ~3.2 (methyl less hydrophobic than Cl) ~3.5
Oral Bioavailability Moderate (PSA <140 Ų, rotatable bonds ≤10) High (PSA <100 Ų, fewer rotatable bonds) Moderate-High

Key Observations:

  • Substituent Effects: The 3-chlorophenyl group in the target compound enhances hydrophobicity (higher LogP) compared to Quinabactin’s 4-methylphenyl group.
  • Rotatable Bonds and Bioavailability: Quinabactin’s propyl chain (vs. propanoyl in the target compound) reduces rotatable bond count, aligning with Veber et al.’s criteria for improved oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) .
  • Polar Surface Area (PSA): The target compound’s PSA (~110 Ų) is higher than Quinabactin’s (~95 Ų), likely due to the propanoyl group’s carbonyl oxygen. This may slightly reduce membrane permeability .

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